1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine
Overview
Description
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13BrFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromo-fluorophenyl substituent.
Scientific Research Applications
Synthesis and Intermediate Applications
- Intermediate for Biologically Active Compounds : A related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, serves as an important intermediate in synthesizing various biologically active compounds. This synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, indicating the complexity and significance of such chemical processes in pharmaceutical development (Wang et al., 2016).
Biological Properties and Potential Applications
Anticonvulsant Activity : Studies on N-Mannich bases derived from pyrrolidine diones, which are structurally related to "1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine," have shown promising anticonvulsant activities. These compounds have been effective in seizure tests, indicating their potential application in developing new antiepileptic drugs (Obniska et al., 2012).
Antimicrobial Activity : Polysubstituted pyrrolidine derivatives, similar in structure to "this compound," have shown interesting antibacterial activities, especially against specific bacterial strains such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimicrobial agents (Nural et al., 2018).
Chemical Synthesis and Modification
Key Intermediate in Antibiotic Synthesis : A related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in synthesizing a fluoroquinolone antibiotic, highlighting the role of pyrrolidine derivatives in the development of antibiotics (Lall et al., 2012).
Central Nervous System Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure, have demonstrated anxiolytic and muscle-relaxant properties, indicating potential applications in developing new central nervous system drugs (Rasmussen et al., 1978).
Safety and Hazards
The compound “1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine” is associated with certain hazards. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-3-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-9(4-3-5-10(11)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVOMPXBQCJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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